
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. TTA is a small molecule that belongs to the class of azetidinone derivatives. It has a molecular weight of 345.36 g/mol and a molecular formula of C15H15F3NO2S.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that plays a key role in regulating the immune response and inflammation. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In addition, 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been found to improve insulin sensitivity and glucose uptake in cells, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone in lab experiments is its high purity and stability. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone. One area of interest is the development of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the use of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone as a chemopreventive agent for the prevention of cancer. Further research is also needed to fully understand the mechanism of action of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone and its potential applications in various fields of medicine.
Méthodes De Synthèse
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be synthesized using a multi-step process involving the reaction of various reagents. One of the most common methods of synthesis involves the reaction of 3-(2,2,2-trifluoroethoxy)aniline with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is then purified through column chromatography to obtain 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone in a high yield and purity.
Applications De Recherche Scientifique
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-thiophen-3-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-9-4-15(5-9)10(16)3-8-1-2-18-6-8/h1-2,6,9H,3-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBSGYBVZMLRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2468884.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2468888.png)
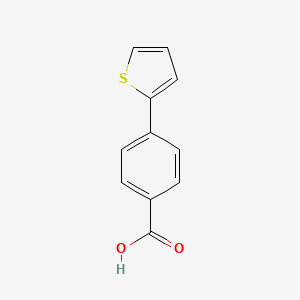
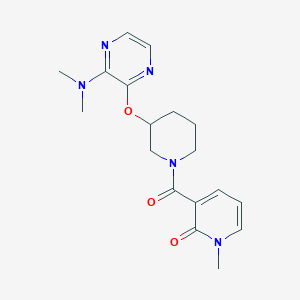
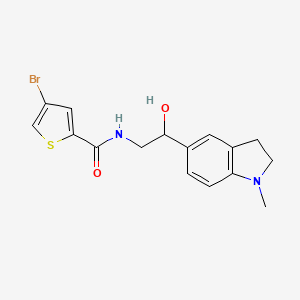
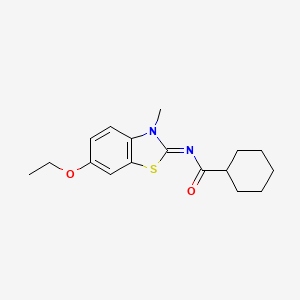

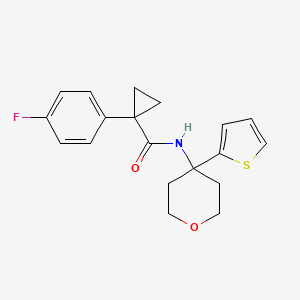
![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)